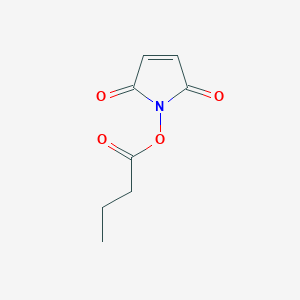

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate

Description

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate is a specialized chemical compound featuring a maleimide-like pyrrolidine dione core (2,5-dioxopyrrole) conjugated to a butyrate ester group. This structure confers reactivity toward thiol groups, making it valuable in bioconjugation chemistry, particularly in synthesizing antibody-drug conjugates (ADCs) or protein-modification reagents. The butyrate chain enhances solubility and modulates steric effects, balancing reactivity and stability for targeted applications .

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2,5-dioxopyrrol-1-yl) butanoate |

InChI |

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h4-5H,2-3H2,1H3 |

InChI Key |

XOGGNIQXHCPCAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)ON1C(=O)C=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate typically involves the reaction of maleic anhydride with butyric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imide group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This process is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Self-Immolative Cleavage

The compound undergoes pH-dependent self-immolation, releasing butyric acid and regenerating the pyrrolidine derivative. This reaction is critical in drug delivery systems, particularly for antibody-drug conjugates (ADCs).

This cleavage mechanism is exploited in ADCs for controlled payload release in acidic environments (e.g., tumor microenvironments) .

Nucleophilic Substitution Reactions

The maleimide ring reacts with nucleophiles such as amines and thiols via Michael addition or substitution.

Reactivity with Amines

Primary amines attack the electron-deficient maleimide double bond:

The low yield in GABA reactions suggests competing pathways (e.g., Maillard reaction byproducts) .

Thiol Conjugation

Thiols react selectively with the maleimide group:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Cysteine-containing peptides | PBS buffer, pH 7.4, 2 h | Thioether-linked conjugates | Bioconjugation strategies |

Condensation Reactions

The compound participates in Maillard-like reactions with reducing sugars and amines, forming pyrrole-carboxaldehyde derivatives.

Mechanistically, glucose forms 3-deoxyglucosone intermediates, which undergo cyclization with amines to yield pyrrole derivatives .

Ester Exchange Reactions

The butyrate ester undergoes transesterification under catalytic conditions:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Methanol | NaOMe, THF, reflux, 6 h | Methyl maleimide + Butyric acid | Sodium methoxide |

This reaction is reversible and highly dependent on alcohol nucleophilicity.

Oxidation and Reduction

The maleimide ring undergoes redox transformations:

Polymerization

Under radical initiators, the maleimide group undergoes polymerization:

| Initiator | Conditions | Product | Application |

|---|---|---|---|

| AIBN (Azobisisobutyronitrile) | 70°C, Toluene, 24 h | Poly(maleimide-co-styrene) | Thermoresponsive materials . |

Key Mechanistic Insights

-

Self-immolation : Driven by acid-catalyzed ester hydrolysis, followed by decarboxylation and pyrrolidine ring reformation .

-

Nucleophilic Attack : Maleimide’s electron-deficient double bond is susceptible to amines/thiols, enabling bioconjugation .

-

Maillard Reaction : Involves glucose degradation to reactive intermediates (e.g., 3-deoxyglucosone), which condense with amines to form pyrroles .

This compound’s reactivity profile underscores its utility in drug delivery, bioconjugation, and materials science, though yields vary significantly depending on reaction conditions.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds related to 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Case Study:

In a study investigating the effects of pyrrole derivatives on cancer cell lines, it was observed that 2,5-dioxo derivatives significantly inhibited cell proliferation and induced cell death in human breast cancer cells (MCF-7) .

2. Drug Delivery Systems

The compound has been explored as a potential linker in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs.

Example:

In bioconjugation studies, this compound was utilized to create non-cleavable linkers for antibody-drug conjugates (ADCs), facilitating targeted delivery of chemotherapeutics while minimizing systemic toxicity .

Material Science Applications

1. Polymer Chemistry

The compound is used in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Example:

Polymers modified with 2,5-dioxo derivatives have shown improved performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate involves its reactivity towards nucleophiles. The imide group in the compound is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural and functional analogs are differentiated by chain length, substituent groups, and applications. Below is a detailed comparison based on molecular data and research findings.

Structural and Functional Comparison

Table 1: Key Properties of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl Butyrate and Analogs

*Similarity scores calculated based on structural alignment with the target compound.

Biological Activity

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate, a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its diverse pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial activity. These compounds have been studied for their ability to inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity and Cancer Research

Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, experiments conducted on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism of action appears to involve the modulation of apoptosis-related proteins and the generation of reactive oxygen species (ROS), which contribute to cancer cell death .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to modulate the release of pro-inflammatory cytokines in immune cells, thereby suggesting a role in managing inflammatory conditions. This activity could be beneficial in treating diseases characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound interacts with specific molecular targets within cells that are involved in various signaling pathways.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Effects : The compound exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

Table: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled study assessing the cytotoxic effects of this compound on breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers. Results indicated a significant increase in early and late apoptotic cells at higher concentrations of the compound (≥50 µM) after 24 hours of exposure .

Case Study: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of this compound involved exposing neuronal cell cultures to oxidative stressors. The results demonstrated that pre-treatment with the compound significantly reduced markers of oxidative damage and increased cell survival rates compared to untreated controls. This suggests its potential utility in therapeutic strategies for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl butyrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally similar pyrrolidine derivatives. For example, N-hydroxy succinimide (NHS) esters react with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) in DMF at 0–22°C, achieving yields up to 64% . Critical parameters include maintaining temperatures below 22°C during DCC addition to avoid side reactions and using anhydrous solvents. Post-synthesis purification via recrystallization (e.g., ethyl acetate) is recommended to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For analogous compounds, NMR in CDCl reveals characteristic peaks: δ 2.82 (s, 4H, pyrrolidine protons), δ 6.74 (s, 2H, olefinic protons from the maleimide moiety), and δ 3.02–3.94 (m, 4H, butyrate chain protons). NMR confirms carbonyl carbons at δ 166.0–170.1 ppm . High-resolution mass spectrometry (HRMS) should align with the molecular formula (e.g., CHNO for a related compound ).

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound’s ester and maleimide groups are sensitive to hydrolysis. Storage at –20°C in anhydrous DMF or DMSO under inert gas (N/Ar) is advised. Regular stability assessments via HPLC (C18 column, acetonitrile/water gradient) can monitor degradation. For analogs, pH 6.5 buffer systems (e.g., ammonium acetate/acetic acid) are compatible with aqueous solubility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the maleimide moiety in crosslinking or bioconjugation applications?

- Methodological Answer : The electron-deficient maleimide ring undergoes Michael addition with thiols (e.g., cysteine residues in proteins). Kinetic studies for related compounds show reaction rates depend on substituent electronic effects: electron-withdrawing groups (e.g., butyrate ester) enhance reactivity. Steric hindrance from bulky substituents may reduce conjugation efficiency, requiring optimization of molar ratios and reaction time (e.g., 24 hours at room temperature for hydrazone formation ).

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrostatic potential surface, identifying nucleophilic attack sites on the maleimide ring. Molecular docking (AutoDock Vina) against protein structures (e.g., serum albumin) predicts binding affinities. For validation, compare computational results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

- Methodological Answer : Contradictions may arise from residual solvents or diastereomers. Use deuterated solvents (CDCl, DMSO-d) and 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, - COSY can resolve overlapping peaks in the δ 3.0–4.0 ppm region for the butyrate chain . If impurities persist, employ preparative HPLC with a C18 column (acetonitrile/water, 0.1% TFA) for isolation.

Q. What are the implications of the compound’s logP and solubility profile for in vitro assays?

- Methodological Answer : A logP of ~1.19 (predicted for analogs ) suggests moderate hydrophobicity. For cell-based assays, dissolve in DMSO (≤0.1% final concentration) and dilute in PBS or culture media. Solubility in aqueous buffers can be enhanced using cyclodextrins or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Experimental Design Considerations

Q. How to design controlled studies to assess the compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer : Use a tiered approach:

- Dose Range-Finding : Start with 0.1–100 µM, 24–72 hours exposure.

- Viability Assays : MTT or resazurin reduction assays (λ = 570 nm).

- Controls : Include DMSO vehicle and positive controls (e.g., staurosporine).

- Mechanistic Follow-Up : For IC values <10 µM, perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis/necrosis .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.